molecular formula C21H21N5OS B2839134 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 868229-11-2

2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2839134
CAS No.: 868229-11-2
M. Wt: 391.49
InChI Key: LFKWJJMWCRFBRJ-UHFFFAOYSA-N
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Description

2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a pyrrole moiety, and a naphthalene group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, including the formation of the triazole ring and the attachment of the pyrrole and naphthalene groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and pyrrole moiety play crucial roles in binding to metal ions, facilitating the formation of coordination complexes. These complexes can interact with biological targets, leading to anticancer effects through mechanisms such as inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar compounds include derivatives of 5-[(1-methyl-pyrrol-2-yl)methyl]-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, which also exhibit anticancer activity and form coordination complexes with metals . The uniqueness of 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide lies in its specific structural arrangement, which enhances its binding affinity and selectivity for certain metal ions and biological targets.

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and potential applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and form coordination complexes with metals, making it a valuable compound for research in chemistry, biology, medicine, and industry.

Biological Activity

The compound 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a novel triazole derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize existing research on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₉N₅O₃S
  • Molecular Weight : 373.44 g/mol

This compound features a triazole ring, which is known for its diverse biological activities, and a naphthalene moiety that may enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2-{...}E. coli32 µg/mL
2-{...}S. aureus16 µg/mL

These findings suggest that the triazole moiety plays a crucial role in the antimicrobial efficacy of these compounds.

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. A study indicated that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF7 (Breast)12Cell cycle arrest
A549 (Lung)10Caspase activation

The structure-activity relationship analysis suggests that modifications to the naphthalene and triazole components influence the potency of these compounds against cancer cells.

Study on Antimicrobial Efficacy

In a comparative study involving several triazole derivatives, the compound exhibited superior activity compared to traditional antibiotics. The study highlighted its potential as a lead candidate for developing new antimicrobial agents .

Study on Anticancer Properties

Another significant study focused on the anticancer activity of related triazole compounds. It was found that specific substitutions on the triazole ring enhanced cytotoxicity against several cancer cell lines, indicating the importance of molecular modifications in optimizing therapeutic effects .

Properties

IUPAC Name

2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-25-12-6-9-16(25)13-19-23-24-21(26(19)2)28-14-20(27)22-18-11-5-8-15-7-3-4-10-17(15)18/h3-12H,13-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKWJJMWCRFBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2C)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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